3-(Bromomethyl)-4-methylquinolin-2(1h)-one
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Overview
Description
3-(Bromomethyl)-4-methylquinolin-2(1h)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromomethyl group at the 3-position and a methyl group at the 4-position of the quinoline ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methylquinolin-2(1h)-one typically involves the bromination of 4-methylquinolin-2(1h)-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the desired bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly and cost-effective reagents. For instance, the use of bromine (Br2) in the presence of a suitable catalyst can enhance the yield and purity of the product. The reaction conditions, such as temperature and reaction time, are carefully controlled to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methylquinolin-2(1h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of methylquinoline derivatives
Scientific Research Applications
3-(Bromomethyl)-4-methylquinolin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methylquinolin-2(1h)-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The quinoline ring system can intercalate with DNA, affecting replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
4-Methylquinoline: Lacks the bromomethyl group but shares the quinoline core structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with different reactivity and applications
Uniqueness
3-(Bromomethyl)-4-methylquinolin-2(1h)-one is unique due to the presence of both a bromomethyl and a methyl group on the quinoline ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
91348-38-8 |
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Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(bromomethyl)-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,6H2,1H3,(H,13,14) |
InChI Key |
QKNNOLUDSGKRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)CBr |
Origin of Product |
United States |
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